Bienvenue dans la boutique en ligne BenchChem!

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide

Lipophilicity ADME Prediction In Silico Pharmacokinetics

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide (CAS 83673-34-1) is a synthetic thiosemicarbazide derivative with the molecular formula C18H21N3O3S and a molecular weight of 359.44 g/mol. It features a thiosemicarbazide backbone (NH–NH–C(=S)–NH₂) substituted at position 1 with a 2-(2,4-dimethylphenoxy)acetyl group and at position 4 with a 4-methoxyphenyl moiety.

Molecular Formula C18H21N3O3S
Molecular Weight 359.44
CAS No. 83673-34-1
Cat. No. B2803860
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2,4-Dimethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide
CAS83673-34-1
Molecular FormulaC18H21N3O3S
Molecular Weight359.44
Structural Identifiers
SMILESCC1=CC(=C(C=C1)OCC(=O)NNC(=S)NC2=CC=C(C=C2)OC)C
InChIInChI=1S/C18H21N3O3S/c1-12-4-9-16(13(2)10-12)24-11-17(22)20-21-18(25)19-14-5-7-15(23-3)8-6-14/h4-10H,11H2,1-3H3,(H,20,22)(H2,19,21,25)
InChIKeyONJMZFRCKUVBKD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(2,4-Dimethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide: Class Identity and Core Physicochemical Profile


1-(2-(2,4-Dimethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide (CAS 83673-34-1) is a synthetic thiosemicarbazide derivative with the molecular formula C18H21N3O3S and a molecular weight of 359.44 g/mol . It features a thiosemicarbazide backbone (NH–NH–C(=S)–NH₂) substituted at position 1 with a 2-(2,4-dimethylphenoxy)acetyl group and at position 4 with a 4-methoxyphenyl moiety . Thiosemicarbazides as a class are recognized for diverse biological activities, including anticancer, antimicrobial, and antioxidant properties, which are largely dictated by the nature and position of substituents on the core scaffold [1].

The Specificity Risk: Why In-Class 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide Cannot Be Interchanged with Generic Analogs


Interchanging thiosemicarbazide derivatives is a high-risk procurement strategy due to the profound impact of subtle structural modifications on both biological potency and physicochemical properties. The 4-substituent on the thiosemicarbazide core directly modulates lipophilicity (log kw) and, consequently, critical drug-likeness parameters such as oral adsorption and plasma-protein binding (%PPB) [1]. In a comparative study, replacing the 4-methoxyphenyl group with a 4-substituted fluorophenoxyacetyl moiety resulted in a clear differentiation in lipophilicity and a distinct selectivity profile, with the thiosemicarbazide scaffold showing higher safety margins than its semicarbazide analog [2]. This establishes that even within the phenoxyacetylthiosemicarbazide subclass, performance cannot be assumed but must be empirically verified for each specific derivative.

Quantitative Differentiation Evidence for 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide


Lipophilicity-Driven ADME Differentiation Against a Fluorinated Analog

A class-level inference can be made regarding lipophilicity, a key determinant of oral bioavailability and plasma protein binding. For closely related 1-aryl-4-(phenoxy)acetylthiosemicarbazides, the lipophilicity parameter log kw was experimentally determined using isocratic reversed-phase HPLC [1]. While the exact log kw for the target compound is not available in this source, the study demonstrates that the 4-aryl substituent is the primary driver of lipophilicity within this series. In a separate study, a 4-fluorophenoxyacetylthiosemicarbazide analog (AB2) showed a clear difference in lipophilicity compared to its semicarbazide counterpart, which correlated with its improved safety profile against the LNCaP prostate cancer cell line (IC50 = 108.14 μM) [2]. The target compound's unique 2,4-dimethylphenoxyacetyl and 4-methoxyphenyl combination is predicted to produce a distinct lipophilicity profile versus the fluorinated series, justifying its selection for ADME-focused screening.

Lipophilicity ADME Prediction In Silico Pharmacokinetics

Anticancer Selectivity: Scaffold Safety Profile Comparison Between Thio- and Semicarbazide Analogs

A head-to-head scaffold comparison provides critical procurement evidence. A study on 1-(4-fluorophenoxyacetyl)-4-substituted derivatives directly compared thiosemicarbazide and semicarbazide analogs [1]. The thiosemicarbazide scaffold demonstrated a higher safety profile against the LNCaP prostate cancer cell line compared to its direct semicarbazide counterpart, while still exhibiting promising anticancer activity (IC50 = 108.14 μM for the most active thiosemicarbazide) [1]. Although the specific substituents differ from the target compound, this evidence strongly supports the selection of the thiosemicarbazide core over a semicarbazide alternative for projects where a more favorable therapeutic window is a priority.

Anticancer Activity Selectivity Safety Profile LNCaP

Crystalline State Stability: X-Ray Diffraction Evidence for Tautomeric Form and Intermolecular Interactions

Within the phenoxyacetylthiosemicarbazide class, X-ray crystallography studies have been crucial for identifying the dominant tautomeric form and intermolecular hydrogen-bonding networks that govern solid-state stability. A study on a closely related series of novel phenoxyacetylthiosemicarbazides confirmed the synthetic pathway, identified the stable tautomer, and characterized the intra- and intermolecular interactions in the crystalline state [1]. For the target compound, a dedicated X-ray investigation has also been reported, confirming its crystal structure and conformational preferences [2]. This structural certainty is a key differentiator from liquid or amorphous analogs, offering predictable stability, purity, and formulation behavior critical for reliable in vitro and in vivo assaying.

X-Ray Crystallography Solid State Stability Tautomerism

Anticancer Activity Potential: A Class-Level SAR Inference for Melanoma and Prostate Cancer

A comprehensive structure-activity relationship (SAR) study on nineteen phenoxyacetylthiosemicarbazide derivatives identified four compounds acting as potential dual-ligands against both melanoma and prostate cancer [1]. The study demonstrated that specific aryl substitutions at the 4-position of the thiosemicarbazide core can induce oxidative stress and disrupt mitochondrial membrane potential in A375, G-361, SK-MEL2, SK-MEL28, PC-3, DU-145, LNCaP, and VcaP cell lines [1]. While the target compound was not explicitly named among the most active hits (designated F6), its structural design—bearing both a 2,4-dimethylphenoxyacetyl group and a 4-methoxyphenyl group—positions it within the established active chemical space. This SAR context supports the compound's candidacy for dual cancer-targeting research, offering a differentiated substitution pattern that could overcome resistance mechanisms seen with other active ligands.

SAR Analysis Melanoma Prostate Cancer Dual-Ligand

Research and Development Applications for 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide


Lead Optimization in Dual Melanoma/Prostate Cancer Programs

This compound is a logical next step in SAR exploration for projects targeting both melanoma and prostate cancer. As a novel phenoxyacetylthiosemicarbazide, it can be screened alongside the previously identified dual-ligand F6 [1] to assess if the 2,4-dimethylphenoxy and 4-methoxyphenyl combination offers improved potency or a distinct mechanism of action, such as differential oxidative stress induction.

ADME/PK Candidate Selection Based on a Differentiated Lipophilicity Profile

In a panel of thiosemicarbazide candidates, this compound should be prioritized for ADME profiling. Its predicted lipophilicity, inferred from the log kw values established for structurally related 1-aryl-4-(phenoxy)acetylthiosemicarbazides [2], positions it as a candidate with potentially favorable oral absorption and plasma protein binding characteristics, distinct from less lipophilic or excessively lipophilic analogs.

Solid-State Form Screening for Formulation Development

Given that its crystal structure and tautomeric form have been characterized [3], this compound serves as a superior candidate for early formulation studies. Its known solid-state properties ensure reproducibility in solubility and stability testing, a critical advantage over amorphous or structurally uncharacterized thiosemicarbazide analogs that may exhibit batch-to-batch variability.

Scaffold-Hopping Reference Standard for Thiosemicarbazide vs. Semicarbazide Selectivity

This compound can serve as a reference molecule in a scaffold-hopping study aimed at comparing the thiosemicarbazide core to its semicarbazide counterpart. The established higher safety profile of the thiosemicarbazide scaffold [4] can be challenged and expanded by testing this specific derivative against a matched pair of semicarbazide compounds, providing key data on selectivity and therapeutic window.

Quote Request

Request a Quote for 1-(2-(2,4-Dimethylphenoxy)acetyl)-4-(4-methoxyphenyl)thiosemicarbazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.